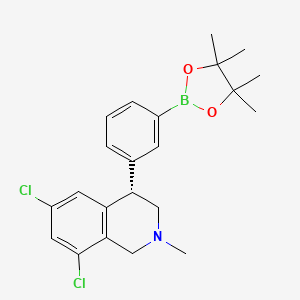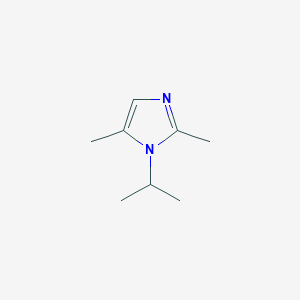
1-Isopropyl-2,5-dimethylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-2,5-dimethylimidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of isopropyl and two methyl groups attached to the imidazole ring, making it a substituted imidazole. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2,5-dimethylimidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the catalytic dehydrogenation of imidazolines, which can be synthesized from diamines and carboxylic acids or nitriles .
Industrial Production Methods: Industrial production of imidazoles often involves high-yield processes such as the dehydrogenation of imidazolines at elevated temperatures (160-300°C) and pressures (up to 3.55 MPa) using catalysts like nickel-copper or nickel-chromium . These methods ensure efficient and scalable production suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-2,5-dimethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Isopropyl-2,5-dimethylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-2,5-dimethylimidazole involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The compound’s electron-rich imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . Additionally, its substituents can influence its binding affinity and specificity towards different targets .
Comparación Con Compuestos Similares
1,2-Dimethylimidazole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-Isopropylimidazole: Lacks the additional methyl groups, affecting its reactivity and applications.
2,5-Dimethylimidazole: Lacks the isopropyl group, resulting in different physical and chemical characteristics.
Uniqueness: 1-Isopropyl-2,5-dimethylimidazole stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both isopropyl and methyl groups enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
49739-24-4 |
|---|---|
Fórmula molecular |
C8H14N2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C8H14N2/c1-6(2)10-7(3)5-9-8(10)4/h5-6H,1-4H3 |
Clave InChI |
RZIAPUVRYIEXHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
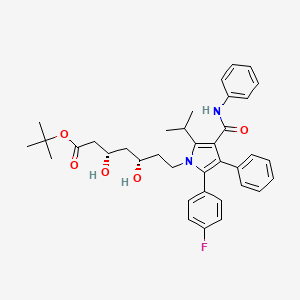
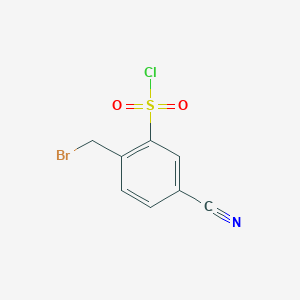
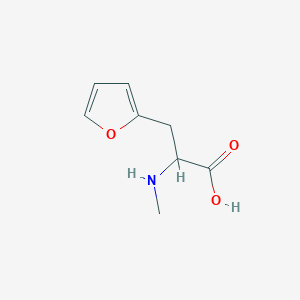
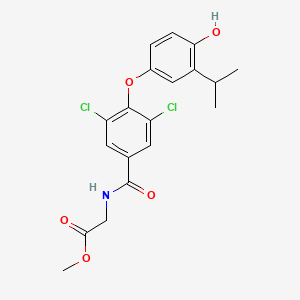
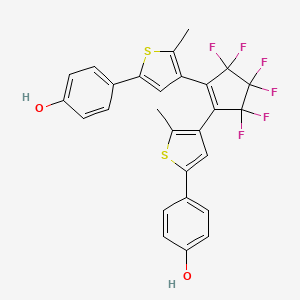

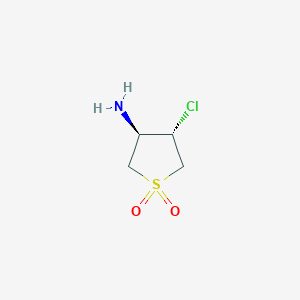
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)


![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
